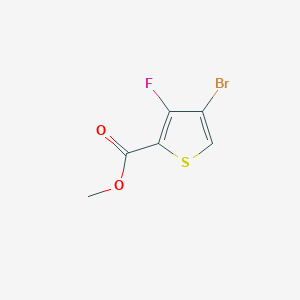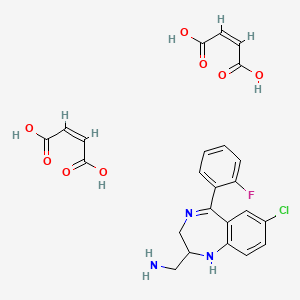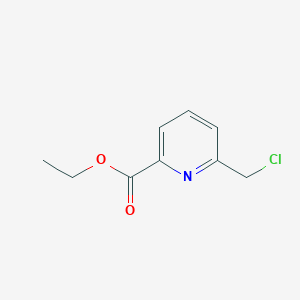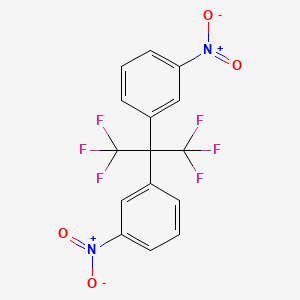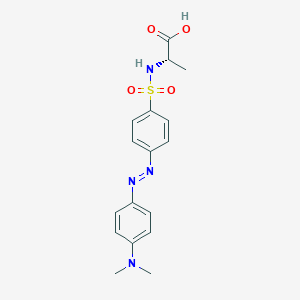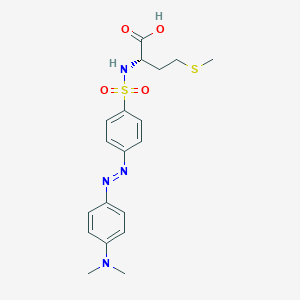![molecular formula C8H5NO3 B1590980 Furo[2,3-b]pyridine-2-carboxylic acid CAS No. 34668-26-3](/img/structure/B1590980.png)
Furo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
Furo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring.
Biochemical Analysis
Biochemical Properties
Pyridine derivatives have been associated with various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
They have been found to disrupt key cellular signaling pathways, potentially influencing cell function, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies of related compounds have revealed strong binding affinities with certain biomolecules, suggesting a mechanism involving enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related pyridine derivatives have been found to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step processes that include cycloisomerization and cycloaddition reactions. One common method involves the use of ynamides and carbonate of 4-hydroxy-2-cyclopentenone in the presence of gold, palladium, and phosphoric acid catalysts. This multi-catalytic protocol enables the formation of the furo[2,3-b]pyridine core with good yields and high enantioselectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for larger-scale production, potentially involving continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Furo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
- Furo[3,2-b]pyridine-2-carboxylic acid
- Furo[2,3-c]pyridine-2-carboxylic acid
- Furo[3,2-c]pyridine-2-carboxylic acid
Comparison: Furo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
furo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLZCXOWFDCZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577828 | |
| Record name | Furo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34668-26-3 | |
| Record name | Furo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the synthesis of Furo[2,3-b]pyridine-2-carboxylic acid derivatives differ from the Thieno[2,3-b]pyridine counterparts in the study?
A1: The research article [] focuses primarily on the synthesis of various Thieno[2,3-b]pyridine derivatives with potential antinaphylactic activity. While the synthesis of this compound itself is not described, the study does present the reaction of 3-amino-furo[2,3-b]pyridine-2-carboxylic acid ethylester with oxalic ethylester chloride to yield the corresponding oxalamide ethylester []. This specific reaction highlights a potential pathway for synthesizing this compound derivatives by employing analogous reactions with different reagents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f][1,2]thiazepine](/img/structure/B1590897.png)
![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)
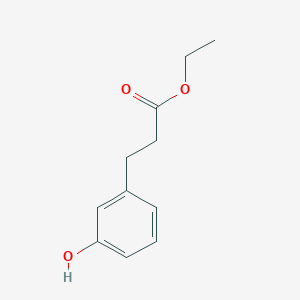
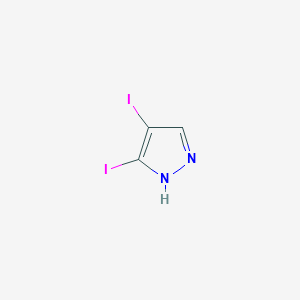
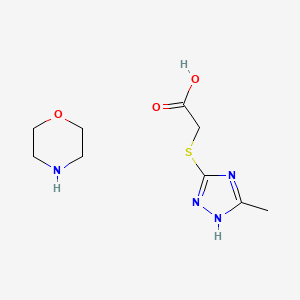
![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)
